5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit xanthine oxidase (xo), a key enzyme for the production of uric acid in the human body .
Mode of Action
It’s suggested that similar compounds can retain key interactions at the xo binding site and generate new interactions, such as hydrogen bonds between the oxygen atom of the isoxazole ring and the amino acid residues .
Biochemical Pathways
If it acts as an xo inhibitor like its similar compounds, it would affect the purine degradation pathway, reducing the production of uric acid .
Result of Action
If it acts as an xo inhibitor, it would effectively reduce the production of uric acid, which could be beneficial in the treatment of conditions like hyperuricemia and gout .
Biochemical Analysis
Biochemical Properties
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, altering the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thereby inhibiting enzyme activity. Alternatively, it may induce conformational changes in the enzyme, enhancing its activity . Changes in gene expression are also a key aspect of its molecular mechanism, as the compound can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, disruption of normal cellular processes, and even cell death. It is important to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic processes . These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production and other vital functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function . The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . The specific localization of the compound can therefore have significant implications for its biological activity .
Preparation Methods
The synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide involves several stepsThe reaction conditions typically involve the use of catalytic amounts of palladium and copper, along with bases such as cesium carbonate
Chemical Reactions Analysis
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is utilized in proteomics research to study protein interactions and functions . Additionally, it is used in various industrial applications, including the development of new materials and chemical processes .
Comparison with Similar Compounds
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide can be compared with other similar compounds, such as 5-(1,3-Benzodioxol-5-yl)-3-isoxazolecarboxylic acid and 1-benzo[1,3]dioxol-5-yl derivatives . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific hydrazide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c12-13-11(15)7-4-9(18-14-7)6-1-2-8-10(3-6)17-5-16-8/h1-4H,5,12H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVQJKDKMKCYBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.